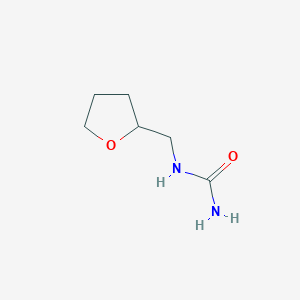
1-(3-Mercaptopropanoyl)-6-methylpiperidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Mercaptopropionic acid (3-MPA) is an organosulfur compound with the formula HSCH2CH2CO2H. It is a bifunctional molecule, containing both carboxylic acid and thiol groups . It is a colorless oil . It is used as a self-assembled monolayer (SAM) with a thiol and carboxylic groups . It has short carbon chains and is mainly used as a capping agent on a variety of nanoparticles .
Synthesis Analysis
3-MPA is used in the production of synthetic and semi-synthetic proteins . It is used to produce hydrophilic SAMs, which are terminated with carboxylic acids and can be further functionalized .Molecular Structure Analysis
The molecular formula of 3-MPA is C3H6O2S . The molar mass is 106.14 g/mol .Chemical Reactions Analysis
The mechanism of the oxidation of 3-MPA by hydrogen peroxide was studied in the acidic pH range. The nucleophilic attack by sulphur on the peroxide bond controls the rate .Physical And Chemical Properties Analysis
3-MPA has a boiling point of 110 °C (20 hPa), a density of 1.22 g/cm3 (20 °C), and a melting point of 17 - 19 °C . Its vapor pressure is 0.04 mmHg at 20 °C .Wissenschaftliche Forschungsanwendungen
Flavoring Agent in Food and Beverage Industries
This compound is utilized as a flavoring agent due to its ability to impart a specific taste or aroma. Its unique chemical properties can enhance the sensory attributes of food and beverages, making it a valuable additive in the industry .
PVC Stabilizers Production
It serves as a chain transfer agent in polymerizations, particularly in the production of PVC stabilizers. These stabilizers play a crucial role in preventing the degradation of PVC, thereby extending the material’s durability and utility .
Color Stabilizer for Polymers
When used in combination with phenolic antioxidants, this compound acts as a primary or secondary color stabilizer for polymers. This application is essential for maintaining the aesthetic quality and consistency of polymer-based products .
Synthesis of Diaryl Sulfide
Acting as a sulfide ion equivalent, it is employed in the synthesis of diaryl sulfide from aryl iodide. This reaction is significant in the field of organic chemistry, where diaryl sulfides are valuable intermediates for various syntheses .
Research on Sulfur-containing Compounds
Due to its sulfur component, this acid is pivotal in research concerning sulfur-containing compounds. Such research can lead to advancements in pharmaceuticals, agriculture, and materials science .
Safety and Handling Studies
The compound’s safety profile, including its corrosive nature and toxicity, makes it a subject of study for safe handling and storage practices. Research in this area ensures the well-being of individuals working with such chemicals .
Wirkmechanismus
Target of Action
It is known that 3-mercaptopropionic acid, a related compound, acts as a competitive inhibitor of glutamate decarboxylase .
Mode of Action
As a competitive inhibitor, 3-Mercaptopropionic acid binds to the active site of glutamate decarboxylase, preventing the enzyme from catalyzing its normal reaction . This could potentially be a similar mode of action for 1-(3-Mercaptopropanoyl)-6-methylpiperidine-2-carboxylic acid.
Biochemical Pathways
Inhibition of glutamate decarboxylase by 3-mercaptopropionic acid would disrupt the synthesis of gamma-aminobutyric acid (gaba), an important inhibitory neurotransmitter .
Pharmacokinetics
A study on 3-mercaptopropionic acid showed that it has a higher potency and faster onset of action compared to allylglycine .
Result of Action
Due to the inhibition of glutamate decarboxylase, 3-mercaptopropionic acid acts as a convulsant .
Safety and Hazards
3-MPA may be corrosive to metals. It is toxic if swallowed, causes severe skin burns and eye damage, and is harmful if inhaled . It should not be released into the environment . Safety measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
6-methyl-1-(3-sulfanylpropanoyl)piperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3S/c1-7-3-2-4-8(10(13)14)11(7)9(12)5-6-15/h7-8,15H,2-6H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHIOKYGCFGNNCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)CCS)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70385412 |
Source


|
| Record name | 1-(3-Mercapto-1-oxopropyl)-6-methyl-2-piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70385412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Mercaptopropanoyl)-6-methylpiperidine-2-carboxylic acid | |
CAS RN |
174909-66-1 |
Source


|
| Record name | 1-(3-Mercapto-1-oxopropyl)-6-methyl-2-piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70385412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1273996.png)

![4-ethyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274005.png)


